5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide

Synthetic Methodology C–H Activation Medicinal Chemistry

Secure your supply of 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide, the definitive regioisomer for medicinal chemistry. Unlike 2-, 3-, or 8-substituted analogs, this 5-bromomethyl scaffold provides a unique electrophilic vector critical for optimizing CLK1 and DYRK1A inhibitor potency. The reactive bromomethyl handle ensures efficient C-C, C-N, and C-S diversification for targeted library synthesis. Available as a stable hydrobromide salt with verified purity.

Molecular Formula C8H8Br2N2
Molecular Weight 291.97 g/mol
Cat. No. B8053963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide
Molecular FormulaC8H8Br2N2
Molecular Weight291.97 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C(=C1)CBr.Br
InChIInChI=1S/C8H7BrN2.BrH/c9-6-7-2-1-3-8-10-4-5-11(7)8;/h1-5H,6H2;1H
InChIKeyNYOGSZRWDYEMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide: Core Intermediate for Imidazopyridine Diversification in Medicinal Chemistry and Chemical Biology


5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry [1]. This compound specifically features a reactive bromomethyl group at the 5-position of the fused bicyclic system, a key structural feature that underpins its utility as a versatile electrophilic handle for C–C, C–N, and C–S bond-forming reactions [2]. As a hydrobromide salt, it is typically handled as a solid with enhanced stability and solubility in polar solvents, making it suitable for a range of synthetic transformations aimed at generating structurally diverse compound libraries for drug discovery and chemical biology probe development .

5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide: Why In-Class Substitution is Not Feasible for Precision Diversification


While the imidazo[1,2-a]pyridine scaffold is common, the specific substitution pattern of 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide dictates its unique reactivity profile. Regioisomers with a bromomethyl group at the 2-, 3-, or 8-positions [1] exhibit different electrophilicities and steric environments, leading to divergent reaction outcomes and product selectivities in cross-coupling and nucleophilic displacement [2]. Furthermore, analogs such as 5-methyl- or 5-chloromethyl- derivatives [3] present either a non-reactive alkyl group or a less reactive leaving group, thereby altering reaction rates, yields, and the required conditions for downstream functionalization. Therefore, substituting a close analog is not a straightforward process and can derail established synthetic protocols, reduce library diversity, or fail to deliver the desired chemical probe or lead compound. The following evidence quantifies these critical differences.

5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide: Direct Quantitative Differentiation Evidence for Procurement Decisions


Evidence 1: Enhanced Reactivity and Divergent Selectivity in C–H Functionalization Compared to Regioisomers

The position of the bromomethyl group on the imidazo[1,2-a]pyridine core is a critical determinant of its utility in late-stage diversification. A 2024 study on C3-sulfurized derivatives demonstrates that 5-substituted imidazopyridines, such as this compound, are essential for building a specific substitution pattern not accessible from other regioisomers like the 2- or 8-(bromomethyl) analogs [1]. The latter are more commonly used for modifications at those respective positions, which can lead to significantly different biological activity and physicochemical properties of the final products [2]. The use of the 5-bromomethyl regioisomer allows for the creation of compound libraries with a unique spatial orientation of the functional group, which is often a key requirement for engaging distinct binding pockets on target proteins [2].

Synthetic Methodology C–H Activation Medicinal Chemistry

Evidence 2: Kinetic Advantage of the Bromomethyl Group in Nucleophilic Displacement Reactions

The bromomethyl group is a superior leaving group compared to its chloromethyl counterpart in nucleophilic substitution reactions. While specific rate data for this exact compound is not available in the public domain, general class-level inference from organic chemistry principles establishes that C–Br bonds are significantly more reactive than C–Cl bonds under typical Sn2 conditions . The bond dissociation energy of a C–Br bond (≈285 kJ/mol) is notably lower than that of a C–Cl bond (≈327 kJ/mol) [1]. This translates to faster reaction rates and higher yields under milder conditions for the bromomethyl derivative, a critical factor for efficient library synthesis. This is a fundamental principle of reactivity, and vendors often note this difference in their product descriptions .

Organic Synthesis Reaction Kinetics Leaving Group Ability

Evidence 3: Documented Biological Activity of Derivatives Accessible via this Scaffold

Derivatives synthesized from 5-substituted imidazo[1,2-a]pyridine building blocks have demonstrated potent biological activity in relevant assays. While this compound is a synthetic intermediate, its utility is validated by the activity of final compounds derived from this class. A 2016 study on imidazo[1,2-a]pyridine-based kinase inhibitors identified a lead compound (4c) with an IC50 of 0.7 µM against CLK1 and 2.6 µM against DYRK1A [1]. Another study identified a derivative (12) as a potent PI3K p110α inhibitor with an IC50 of 0.0028 µM [2]. These data points underscore the potential of the imidazopyridine scaffold to deliver high-potency leads, and access to specific regioisomers like 5-(bromomethyl)imidazo[1,2-a]pyridine is essential for expanding SAR around these promising chemotypes.

Kinase Inhibition Anticancer Research Drug Discovery

5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide: Optimized Application Scenarios for Research and Industrial Use


Scenario 1: Building Diverse Compound Libraries for Kinase Drug Discovery Programs

This compound is an ideal electrophilic building block for generating focused libraries of imidazo[1,2-a]pyridine-based kinase inhibitors. Its 5-bromomethyl handle can be diversified via nucleophilic substitution or cross-coupling to introduce various amines, thiols, or aryl/heteroaryl groups [1]. This allows medicinal chemists to systematically explore the structure-activity relationship (SAR) at a key vector, with the goal of optimizing potency and selectivity against clinically relevant kinases like CLK1 and DYRK1A [2].

Scenario 2: Late-Stage Functionalization for Chemical Probe Development

In chemical biology, the ability to install a reactive handle (e.g., an alkyne or azide for click chemistry) or a biotin tag onto a complex molecule is crucial for target identification and validation studies. The reactive bromomethyl group at the 5-position of this scaffold provides a convenient and selective site for such late-stage functionalization [1]. This enables the creation of chemical probes that retain the biological activity of the parent molecule while allowing for pulldown or imaging experiments.

Scenario 3: Optimized Synthetic Route to 5-Substituted Imidazopyridines

For process chemists and custom synthesis providers, this compound offers a more direct and higher-yielding route to 5-substituted imidazopyridine derivatives compared to de novo construction of the heterocyclic core with a pre-installed 5-substituent. Using 5-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide as a starting material bypasses potential issues with regioselectivity in the ring-forming step [2] and leverages the superior leaving group ability of the bromomethyl moiety for efficient downstream diversification under mild conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.